
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate is a synthetic steroidal compound derived from androstane It is characterized by the presence of a methoxy group at the 7th position, an oxo group at the 17th position, and an acetate ester at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common method starts with the precursor androst-5-en-3beta-ol-17-one. The methoxy group is introduced at the 7th position through a methylation reaction using a suitable methylating agent under controlled conditions. The oxo group at the 17th position is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent. Finally, the acetate ester is formed by reacting the hydroxyl group at the 3rd position with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group at the 17th position to a hydroxyl group.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.
科学的研究の応用
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other steroidal compounds and studying reaction mechanisms.
Biology: The compound is used in research to understand steroid metabolism and its effects on biological systems.
Medicine: It has potential therapeutic applications in treating hormonal imbalances and certain cancers.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate involves its interaction with steroid receptors in the body. The compound binds to androgen receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including cell growth, differentiation, and metabolism. The molecular pathways involved include the activation of specific transcription factors and the regulation of target gene expression.
類似化合物との比較
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: A precursor in the synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate.
7-Keto-DHEA: Another steroidal compound with a similar structure but different functional groups.
Epiandrosterone: A naturally occurring steroid with structural similarities.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the acetate ester at the 3rd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
特性
CAS番号 |
37976-91-3 |
|---|---|
分子式 |
C22H32O4 |
分子量 |
360.5 g/mol |
IUPAC名 |
[(3S,7R,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)26-15-7-9-21(2)14(11-15)12-18(25-4)20-16-5-6-19(24)22(16,3)10-8-17(20)21/h12,15-18,20H,5-11H2,1-4H3/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
InChIキー |
NXXCHHXULKQJRB-OIELIUQCSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OC)CCC4=O)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OC)CCC4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


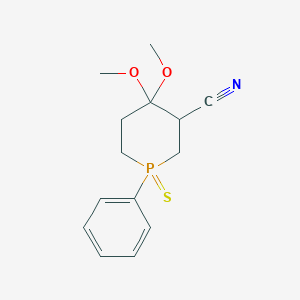

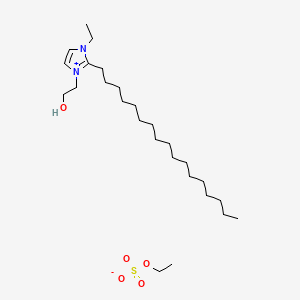
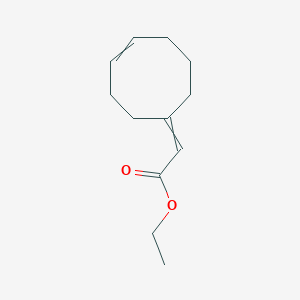

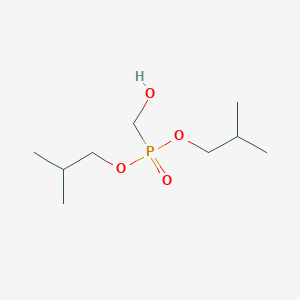
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
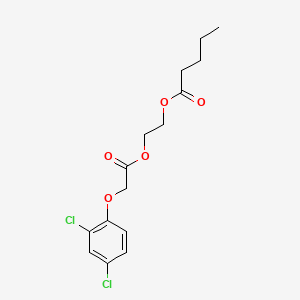
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

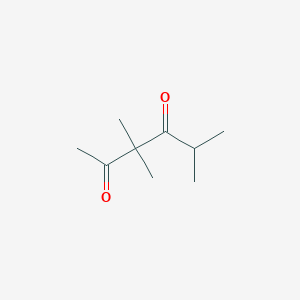
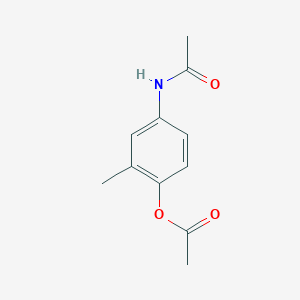
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

